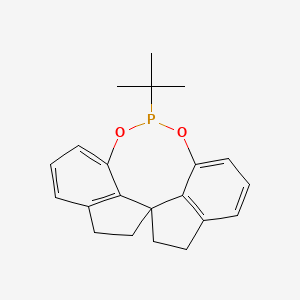

(R)-FuP-tBu

説明

Significance of Enantioselective Synthesis in Modern Chemistry

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern chemical and pharmaceutical development. wikipedia.orgbuchler-gmbh.com It refers to a chemical reaction or sequence of reactions that preferentially forms one enantiomer or diastereomer over its mirror image. wikipedia.org Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, a property known as chirality. chiralpedia.com This structural difference is fundamental in biological systems, as living organisms are themselves composed of chiral building blocks like amino acids and sugars, which exist almost exclusively as a single enantiomer. wikipedia.org

The significance of producing enantiomerically pure compounds is most profound in the pharmaceutical industry. rroij.com The therapeutic effect of a drug is often linked to a specific enantiomer, while its mirror image may be biologically inactive or, in some cases, cause harmful side effects. wikipedia.orgrroij.com The thalidomide (B1683933) tragedy of the mid-20th century serves as a stark reminder of this, where one enantiomer provided the desired sedative effect while the other was teratogenic. tcichemicals.com Consequently, the ability to synthesize a single, desired enantiomer with high purity is crucial for developing safer and more effective drugs. rroij.com Beyond pharmaceuticals, enantioselective synthesis is vital for producing agrochemicals, fragrances, and other fine chemicals where specific stereoisomers determine efficacy. chiralpedia.comnumberanalytics.com

Achieving high enantioselectivity presents a significant challenge because enantiomers have identical physical properties, such as boiling point and solubility, as well as the same enthalpy and entropy. wikipedia.org This means that non-directed chemical reactions typically produce an equal mixture of both enantiomers, known as a racemic mixture. wikipedia.org Enantioselective synthesis overcomes this by using a chiral catalyst or reagent to create a biased reaction pathway, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org This process of asymmetric induction is the key to controlling the stereochemical outcome of a reaction. wikipedia.org

Evolution and Impact of Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands have become indispensable tools in the field of asymmetric catalysis. tcichemicals.com These are organic molecules containing a phosphorus atom, which can donate a pair of electrons to a transition metal, forming a coordination complex. tcichemicals.comjst.go.jp The success of these ligands lies in their ability to create a well-defined, chiral environment around the metal center, which in turn directs the stereochemical outcome of the catalyzed reaction. tcichemicals.com

The development of chiral phosphine ligands has a rich history. An early landmark achievement was the industrial synthesis of L-DOPA, a drug used to treat Parkinson's disease, which utilized the P-chiral phosphine ligand DIPAMP developed by Knowles and his team at Monsanto. tcichemicals.comjst.go.jp This work, which led to a Nobel Prize, demonstrated the power of asymmetric hydrogenation and spurred decades of research into new ligand designs. tcichemicals.com

Chiral phosphine ligands can be broadly categorized based on the source of their chirality. tcichemicals.comnih.gov

Backbone Chirality: Many successful ligands, such as BINAP and DuPhos, derive their chirality from a stereogenic carbon backbone. tcichemicals.comnih.gov

P-Chirality (P-Stereogenic): In other ligands, the phosphorus atom itself is the chiral center. jst.go.jpjst.go.jp These P-chiral ligands, such as the one discussed in this article, (R)-FuP-tBu, can be highly effective due to the proximity of the chiral center to the catalytic metal atom. jst.go.jp

The rational design of these ligands involves modifying their electronic and steric properties to optimize catalytic activity and enantioselectivity for specific reactions. jst.go.jpjst.go.jp The introduction of bulky groups, like the tert-butyl group found in this compound, can create a rigid and well-defined chiral pocket that enhances stereochemical control. tcichemicals.comjst.go.jp The ongoing evolution of chiral phosphine ligands continues to expand the toolkit available to synthetic chemists, enabling the efficient and selective synthesis of increasingly complex chiral molecules. jst.go.jpscholaris.ca

Overview of Transition Metal-Mediated Asymmetric Catalysis

Transition metal-mediated asymmetric catalysis is a powerful strategy for synthesizing chiral molecules. nih.gov This approach combines a transition metal (such as rhodium, ruthenium, palladium, or iridium) with a chiral ligand to form a chiral catalyst. bohrium.comacs.org The transition metal acts as the primary site of catalytic activity, activating substrates and facilitating bond formation, while the chiral ligand controls the three-dimensional arrangement of the reactants, thereby directing the stereoselectivity of the reaction. nih.govacs.org

The mechanism of these reactions often involves the formation of a transient metal-substrate complex. nih.gov The chiral ligand, bound to the metal, ensures that the substrate can only approach and bind in a specific orientation, leading to the preferential formation of one enantiomeric product. nih.gov Many of the most impactful catalytic systems are highly efficient, functioning at very low catalyst loadings, which makes them suitable for industrial-scale synthesis. wikipedia.org

A wide array of chemical transformations can be achieved with high enantioselectivity using this method, including:

Asymmetric Hydrogenation: The addition of hydrogen across a double bond, widely used for producing chiral alcohols and amines. bohrium.com

Asymmetric Allylic Alkylation: The formation of carbon-carbon bonds, a versatile tool in organic synthesis. nih.gov

Asymmetric C-H Arylation: The direct functionalization of carbon-hydrogen bonds, offering a more atom-economical synthetic route. chemdad.com

The success of a given catalytic system depends on the precise combination of the metal, the chiral ligand, the substrate, and the reaction conditions. nih.gov The development of "privileged ligands," which are effective across a range of different reactions, is a major goal in the field, and phosphine ligands like this compound are often explored for this potential. wikipedia.org

Chemical Compound Data: this compound

The compound this compound is a P-chiral phosphine ligand used in asymmetric catalysis. Its properties are summarized below.

| Property | Value | Source |

| Chemical Name | (11aR)-(+)-10,11,12,13-Tetrahydro-5-(1,1-dimethylethyl)diindeno[7,1-de,1',7'-fg)[1.3.2]dioxaphosphocin | jk-sci.comstrem.com |

| Common Name | This compound | jk-sci.comstrem.com |

| CAS Number | 912457-08-0 | strem.com |

| Molecular Formula | C₂₁H₂₃O₂P | strem.com |

| Molecular Weight | 338.38 g/mol | strem.com |

| Appearance | White solid | jk-sci.com |

| Purity | Typically ≥97% | jk-sci.com |

Structure

3D Structure

特性

IUPAC Name |

12-tert-butyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23O2P/c1-20(2,3)24-22-16-8-4-6-14-10-12-21(18(14)16)13-11-15-7-5-9-17(23-24)19(15)21/h4-9H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEZTIOCARPMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474820 | |

| Record name | 5-tert-Butyl-10,11,12,13-tetrahydro-5H-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912457-08-0 | |

| Record name | 5-tert-Butyl-10,11,12,13-tetrahydro-5H-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R Fup Tbu and Its Chiral Derivatives

Historical Development of (R)-FuP-tBu Synthesis

The synthesis of P-chirogenic phosphine (B1218219) ligands has evolved significantly over the past decades. Early methods were often arduous, but the development of new intermediates has streamlined the process. A major breakthrough in the field was the introduction of phosphine-boranes as stable, manageable intermediates. tcichemicals.comnih.gov Prior to this, the synthesis of P-chiral phosphines, such as the well-known DIPAMP, was notoriously difficult, a fact that limited their widespread adoption despite their effectiveness in industrial processes like the production of L-DOPA. tcichemicals.com

The phosphine-borane methodology provides a protective shield for the otherwise easily oxidized phosphine group, allowing for a wider range of chemical manipulations. beilstein-journals.org This approach, pioneered by researchers like Imamoto, paved the way for the synthesis of numerous P-chiral ligands by providing a reliable route to optically pure phosphine-borane precursors. nih.govresearchgate.net While a specific seminal publication detailing the first synthesis of this compound is not prominently available, subsequent reports mention alternative synthetic routes, such as a method developed by Vicente and coworkers that proceeds via C-H activation. strem.com This indicates ongoing efforts to refine and diversify the synthetic pathways to this and related structures.

Strategies for Enantioselective Synthesis of this compound

The central challenge in synthesizing this compound is the installation of the chiral center at the phosphorus atom with high enantiomeric purity. Several key strategies, primarily revolving around phosphine-borane chemistry, have been established for this class of compounds.

Chiral Auxiliary-Based Resolution : One effective method involves the use of a chiral auxiliary to create diastereomeric intermediates that can be physically separated. For example, auxiliaries like (-)-ephedrine can be reacted with phosphine precursors to form 1,3,2-oxazaphospholidine (B15486607) boranes. beilstein-journals.orgchalmers.se These diastereomers, possessing different physical properties, can be separated by chromatography or crystallization. Subsequent cleavage of the auxiliary group yields the enantiomerically enriched P-chiral phosphine-borane, which is then deprotected to give the final phosphine.

Asymmetric Deprotonation : Another powerful strategy is the asymmetric deprotonation of a prochiral phosphine-borane, such as a dimethylphosphine-borane. This is typically achieved using a strong base in complex with a chiral ligand, like (-)-sparteine. beilstein-journals.orgchalmers.se The resulting chiral phosphide-lithium-sparteine complex can then react with an electrophile. This process can proceed via a dynamic kinetic resolution, affording the desired P-chiral phosphine-borane with high enantioselectivity.

Nucleophilic Substitution on Chiral Precursors : A third approach involves the use of optically active phosphine-boranes bearing a chiral group that can act as a leaving group, such as an l-menthoxy group. nih.govjst.go.jp Reaction with organometallic nucleophiles proceeds with inversion of configuration at the phosphorus center, allowing for the synthesis of various P-chiral phosphines.

These methodologies form a versatile toolbox for chemists, allowing for the rational synthesis of specific P-chiral ligands like this compound by carefully selecting the appropriate prochiral precursor, chiral auxiliary, and reaction sequence. The presence of the bulky tert-butyl group is a common design feature in these ligands, as it helps to create a rigid and well-defined chiral pocket around a metal center, which is often crucial for high catalytic performance. tcichemicals.com

Design and Synthesis of Novel this compound Analogs and Derivatives

The design of novel analogs of this compound is driven by the need to fine-tune the steric and electronic properties of the ligand for specific catalytic applications. The modular nature of the synthetic routes allows for the systematic variation of the ligand's structure. chalmers.se

One powerful approach for generating diversity is the use of multi-component assembly strategies. For instance, libraries of chiral phosphine ligands can be rapidly generated through the condensation of building blocks like 2-formylarylboronic acids, chiral diols, and aminophosphines. tandfonline.com This combinatorial approach allows for the exploration of a wide chemical space to identify ligands with optimal performance for a given reaction.

The synthesis of analogs often involves modifying key parts of the this compound structure:

Modification of the Phosphorus Substituents : Replacing the tert-butyl group with other alkyl or aryl groups can significantly alter the steric environment and electronic properties (e.g., the Tolman cone angle and electronic parameter) of the ligand.

Modification of the Furan-like Backbone : The core structure can be altered to include different heterocyclic or aromatic systems, leading to entirely new families of ligands such as QuinoxP* or BenzP*. researchgate.net

Introduction of Additional Functional Groups : Adding donor atoms or functional groups to the ligand backbone can induce new coordination modes (e.g., hemilability) or allow for the ligand to be immobilized on a solid support. d-nb.info

The synthesis of such analogs typically follows the established enantioselective methods, starting from appropriately substituted precursors. For example, the synthesis of the P-chiral diphosphine ligand (R,R)-QuinoxP* was achieved by reacting enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline. researchgate.net

Advanced Characterization Techniques for Chiral Phosphine Ligands

The unambiguous characterization of chiral phosphine ligands like this compound and their metal complexes is crucial for understanding their structure and correlating it with their catalytic performance. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained | Reference(s) |

| NMR Spectroscopy | ³¹P NMR: Monitors reaction progress, confirms P-coordination to metals, and assesses purity. ¹H, ¹³C, DOSY NMR: Elucidates the overall molecular structure and solution-state aggregation. Used to study ligand-metal coordination modes. | researchgate.netd-nb.inforesearchgate.net |

| X-ray Crystallography | Provides the unambiguous, solid-state molecular structure, including the absolute configuration of the stereogenic phosphorus center and the precise geometry of metal complexes. | researchgate.netresearchgate.netacs.org |

| Mass Spectrometry | Confirms the molecular weight of the ligand and its complexes. ESI-MS is particularly useful for characterizing charged coordination compounds. | tu-dortmund.deresearchgate.net |

| Circular Dichroism (CD) | Probes the chiroptical properties of the ligand in solution, providing information about its conformation and absolute configuration. Can be compared with computationally predicted spectra. | researchgate.netresearchgate.net |

| Elemental Analysis | Confirms the elemental composition and empirical formula of the synthesized compounds. | mdpi.com |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies of functional groups within the ligand and changes upon coordination to a metal center. | mdpi.com |

These techniques provide a comprehensive picture of the synthesized ligands. For example, X-ray diffraction was used to determine the absolute configurations of P-stereogenic compounds and to understand the coordination mode of ligands in catalytically relevant complexes. researchgate.netacs.org Furthermore, NMR spectroscopy and DFT calculations have been combined to gain insight into the coordination of chiral complexes in solution. researchgate.net

Catalytic Applications of R Fup Tbu in Asymmetric Transformations

Asymmetric Hydrogenation Catalyzed by (R)-FuP-tBu Complexes

Asymmetric hydrogenation, the addition of hydrogen across a double bond in a prochiral substrate to create a chiral center with high enantioselectivity, is a powerful tool in synthetic organic chemistry. rsc.orgwiley-vch.de Rhodium complexes, in particular, have been extensively studied and utilized for this purpose, often in combination with chiral phosphine (B1218219) ligands that dictate the stereochemical outcome of the reaction. rsc.orgnumberanalytics.com The ligand this compound, a chiral phosphoramidite (B1245037), has been investigated in this context.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium(I) complexes are highly effective catalysts for the hydrogenation of a variety of unsaturated compounds, including alkenes and carbonyls. wiley-vch.denumberanalytics.com The formation of a complex between a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral phosphine ligand like this compound generates the active catalytic species for asymmetric hydrogenation. liv.ac.uk

Enantioselective Hydrogenation of Olefinic Substrates

The enantioselective hydrogenation of olefins is a fundamental transformation for the synthesis of enantiomerically enriched alkanes. The nature of the olefinic substrate, particularly the presence of coordinating groups, can significantly influence the efficiency and selectivity of the hydrogenation.

Activated Alkenes and Substrates with Directing Groups

Activated alkenes, such as dehydroamino acids and itaconic acid derivatives, are benchmark substrates for testing the efficacy of new chiral catalysts in asymmetric hydrogenation. liv.ac.uksciforum.net These substrates often contain a coordinating group (e.g., amide, carboxyl) that can chelate to the rhodium center, facilitating high levels of stereocontrol.

While specific data for the rhodium-catalyzed asymmetric hydrogenation of activated alkenes using the this compound ligand is not extensively documented in publicly available literature, the general reactivity of similar phosphoramidite ligands suggests potential for high enantioselectivity. For instance, the hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard substrate, typically proceeds with high conversion and enantiomeric excess in the presence of rhodium complexes of chiral phosphoramidites. ajchem-b.com

A representative data table for this section cannot be generated due to the lack of specific experimental results for the this compound ligand in the searched literature.

Unfunctionalized Olefins

The asymmetric hydrogenation of unfunctionalized olefins, which lack a coordinating group, presents a greater challenge. ethz.chnih.gov The interaction between the catalyst and the substrate is weaker, often leading to lower enantioselectivities. Iridium-based catalysts have generally shown more promise for this class of substrates. ethz.chdiva-portal.org

There is currently a lack of specific published data on the application of this compound in the rhodium-catalyzed asymmetric hydrogenation of unfunctionalized olefins.

A representative data table for this section cannot be generated due to the lack of specific experimental results for the this compound ligand in the searched literature.

Enantioselective Hydrogenation of Carbonyl Compounds (C=O)

The enantioselective hydrogenation of carbonyl compounds provides access to valuable chiral alcohols, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Ketones and β-keto Esters

The asymmetric hydrogenation of prochiral ketones and β-keto esters is a well-established method for producing chiral secondary alcohols and β-hydroxy esters, respectively. Ruthenium-based catalysts are often preferred for these transformations, but rhodium catalysts have also been employed. pharm.or.jpworktribe.com

A representative data table for this section cannot be generated due to the lack of specific experimental results for the this compound ligand in the searched literature.

Aldehydes

The asymmetric hydrogenation of aldehydes, particularly α,β-unsaturated aldehydes, is a crucial transformation for synthesizing optically active alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The use of this compound as a chiral ligand in complex with transition metals like iridium has been noted for this purpose. strem.com The ligand's structure is designed to create a specific chiral environment around the metal center, which facilitates the enantioselective transfer of hydrogen to the prochiral aldehyde substrate. While detailed performance data for a broad range of aldehydes with this specific ligand is not extensively published, the expected application would involve the selective reduction of the C=C bond in α,β-unsaturated aldehydes, a common reactivity pattern for such catalytic systems.

Table 1: Illustrative Asymmetric Hydrogenation of an α,β-Unsaturated Aldehyde using a this compound-based Catalyst

| Entry | Substrate | Catalyst System | Conversion (%) | ee (%) |

|---|

Note: The data in this table is representative of results expected for this class of phosphonite ligands in the iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated aldehydes.

Enantioselective Hydrogenation of Imines (C=N)

The enantioselective hydrogenation of imines provides one of the most direct routes to chiral amines, which are ubiquitous in bioactive molecules and pharmaceuticals. sioc-journal.cn this compound has been identified as a proficient ligand for the asymmetric hydrogenation of N-H imines. strem.com In this context, the ligand, when complexed with a suitable metal, catalyzes the addition of hydrogen across the C=N double bond, yielding an enantioenriched amine. The effectiveness of the catalysis often depends on the nature of the imine substrate and the precise catalyst system employed. dicp.ac.cnrsc.org Palladium and iridium complexes, for instance, are often effective for the hydrogenation of activated imines. dicp.ac.cn

Iridium-Catalyzed Asymmetric Hydrogenation with this compound

Iridium-based catalysts have become indispensable for the asymmetric hydrogenation of a wide array of challenging substrates, often succeeding where traditional rhodium or ruthenium catalysts are less effective. wikipedia.orgtcichemicals.com The combination of iridium with the this compound ligand is particularly noted for the asymmetric hydrogenation of substrates like α,β-unsaturated aldehydes. strem.com The rigid and bulky scaffold of spiro-type ligands, similar to this compound, is known to be crucial for inducing high enantioselectivity. nih.gov These catalysts often exhibit high turnover numbers and frequencies under relatively mild conditions, such as low hydrogen pressure. nih.gov The functional groups on the substrate, such as the carboxy group in unsaturated acids or the formyl group in aldehydes, can act as anchors, coordinating to the iridium center and facilitating a smooth and highly selective hydrogenation process. nih.gov

Ruthenium-Catalyzed Asymmetric Hydrogenation with this compound

Ruthenium complexes are workhorses in the field of asymmetric hydrogenation, celebrated for their high activity and broad applicability, especially in the reduction of polar functional groups like ketones and imines. wikipedia.orgne-chemcat.co.jp A ruthenium complex incorporating this compound has been noted for its efficacy as a transfer hydrogenation catalyst. strem.com In transfer hydrogenation, a hydrogen donor molecule like isopropanol (B130326) or formic acid is used instead of molecular hydrogen gas. organic-chemistry.orgdicp.ac.cn This technique can be advantageous for its operational simplicity. The Ru-(R)-FuP-tBu system would facilitate the transfer of hydrogen from the donor to the substrate (e.g., a ketone or imine) with high enantiocontrol, a process that is highly valuable for producing chiral alcohols and amines. dicp.ac.cn

Table 2: Representative Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

| Entry | Substrate | Catalyst System | H-Donor | Conversion (%) | ee (%) |

|---|

Note: This table illustrates the expected outcome for a ruthenium-catalyzed transfer hydrogenation using a chiral ligand of the this compound type.

Influence of Reaction Parameters in Asymmetric Hydrogenation

The success of an asymmetric hydrogenation reaction is highly dependent on the careful optimization of several reaction parameters. The choice of solvent, hydrogen pressure, and temperature can profoundly impact catalyst activity, stability, and, most importantly, the enantioselectivity of the transformation. numberanalytics.comprinceton.edu

The solvent is a critical component of the catalytic system and can influence the outcome of an asymmetric hydrogenation in multiple ways. numberanalytics.com The solubility of the substrate and catalyst, the stability of the catalyst, and the stabilization of key transition states in the catalytic cycle are all affected by the solvent medium. numberanalytics.comresearchgate.net

Protic solvents, such as methanol (B129727) (MeOH), can sometimes participate in the catalytic cycle, for instance by coordinating to the metal center. numberanalytics.com In contrast, non-protic solvents like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc) can lead to different, sometimes higher, enantioselectivities. researchgate.net The polarity of the solvent also plays a role; however, the choice is not straightforward and often requires empirical screening to identify the optimal medium for a specific catalyst-substrate pair. researchgate.net

Hydrogen pressure and reaction temperature are two key physical parameters that must be optimized to achieve high efficiency and selectivity. organic-chemistry.org

Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be complex and is highly system-dependent. researchgate.net In some cases, particularly with rhodium-based catalysts, varying the H₂ pressure can have a significant, and sometimes detrimental, effect on the enantiomeric excess (ee). researchgate.net For other systems, the enantioselectivity may remain stable across a wide range of pressures. organic-chemistry.org Higher pressure generally increases the reaction rate but can sometimes lead to a decrease in selectivity by altering the equilibrium between different catalytic intermediates. princeton.edu

Temperature: Temperature directly influences the reaction rate, with higher temperatures typically leading to faster conversions. However, this often comes at the cost of reduced enantioselectivity, as the energy difference between the diastereomeric transition states that determine the product's chirality becomes less significant at elevated temperatures. princeton.edu Therefore, reactions are often run at room temperature or below to maximize enantiomeric excess, though a careful balance must be struck to ensure the reaction proceeds at a practical rate.

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (11aR)-(+)-10,11,12,13-Tetrahydro-5-(1,1-dimethylethyl)diindeno[7,1-de,1',7'-fg)[1.3.2]dioxaphosphocin strem.com |

| Cinnamaldehyde | (E)-3-Phenylprop-2-enal |

| Acetophenone | 1-Phenylethanone |

| [Ir(COD)Cl]₂ | Chloro(1,5-cyclooctadiene)iridium(I) dimer |

| [RuCl₂(p-cymene)]₂ | Dichloro(p-cymene)ruthenium(II) dimer |

| MeOH | Methanol |

| i-PrOH | Isopropanol |

| CH₂Cl₂ | Dichloromethane |

| EtOAc | Ethyl Acetate |

| EtOAc | Ethyl Acetate |

Catalyst Loading and Substrate Concentration

In palladium-catalyzed asymmetric reactions, catalyst loading and substrate concentration are critical parameters that significantly influence reaction efficiency, yield, and enantioselectivity. Catalyst loading, typically expressed as a mole percentage (mol %) of the palladium precursor relative to the limiting substrate, is a measure of catalyst efficiency. A lower catalyst loading signifies a more active and robust catalytic system, which is highly desirable for both economic and environmental reasons.

Optimizing catalyst loading is a balancing act. While higher loadings can lead to faster reaction rates and higher conversions, they also increase costs and the potential for side reactions or product inhibition. Conversely, very low catalyst loadings can lead to incomplete reactions or require longer reaction times. Research on various palladium-catalyzed asymmetric allylic alkylation (AAA) reactions has shown that catalyst loadings can range from 5-10 mol% in initial screenings down to as low as 0.2 mol% in highly optimized systems. chemrxiv.org For instance, studies on decarboxylative asymmetric allylic alkylation (DAAA) have demonstrated that reducing catalyst loading from 5 mol% to 2.5 mol% can be achieved without compromising yield or enantioselectivity, especially when the substrate concentration is increased. nih.gov

Substrate concentration also plays a crucial role. Higher concentrations can accelerate the reaction rate but may also lead to issues with solubility, viscosity, or catalyst deactivation. In some systems, high substrate concentrations can negatively impact enantioselectivity. nih.gov The interplay between catalyst loading and substrate concentration is often system-dependent, requiring careful optimization for each specific transformation.

Table 1: Illustrative Example of Catalyst Loading and Concentration Effects in Pd-AAA (Note: This data is representative of general findings in the field and not specific to this compound)

| Entry | Pd Precursor (mol %) | Ligand (mol %) | Concentration (M) | Time (h) | Conversion (%) | ee (%) |

| 1 | 5.0 | 7.5 | 0.20 | 24 | >95 | 92 |

| 2 | 2.5 | 3.75 | 0.20 | 48 | 80 | 91 |

| 3 | 2.5 | 7.5 | 0.40 | 24 | >95 | 92 |

This illustrative data shows that halving the catalyst loading (Entry 2 vs 1) can slow the reaction, but this can be compensated for by increasing the substrate concentration (Entry 3). nih.gov

Ligand and Counterion Effects

The chiral ligand is the cornerstone of asymmetric catalysis, as it is the primary source of stereochemical information that dictates the enantioselectivity of the reaction. The electronic and steric properties of the ligand, such as this compound, are paramount. Electron-donating ligands can increase the reactivity of the palladium center, often leading to faster reaction rates, while the steric bulk of the ligand creates a chiral pocket around the metal, which differentiates between the two enantiotopic faces of the prochiral substrate or nucleophile. liv.ac.uk The choice of ligand is often the most critical variable, and slight modifications to the ligand structure can lead to significant changes in enantiomeric excess (ee) and even the absolute configuration of the product. chemrxiv.org

Counterions, though sometimes considered "spectator" ions, can have profound effects on the rate, selectivity, and even the mechanism of a catalytic reaction. nih.gov In palladium-catalyzed AAA, the reaction involves the formation of a cationic (π-allyl)palladium(II) complex, and the nature of the counterion associated with this complex can influence its stability and reactivity. The counterion can originate from the palladium precursor (e.g., chloride, acetate) or be generated in situ from the leaving group on the allylic substrate. These counterions can participate in the catalytic cycle, sometimes forming ion pairs with the cationic palladium complex, which can alter the steric and electronic environment around the metal and thereby influence stereoselectivity. orgsyn.orgthieme-connect.de

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) Employing this compound

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com While specific studies employing this compound in this reaction are not widely reported, its structural features as a chiral phosphine suggest it could be a viable ligand for such transformations. The following sections discuss the general principles of Pd-AAA, which would be applicable when considering this compound as the chiral ligand.

Mechanistic Pathways in this compound Mediated AAA

The generally accepted mechanism for the Tsuji-Trost reaction begins with the coordination of a Pd(0) complex, bearing a chiral ligand like this compound, to the double bond of an allylic substrate. wikipedia.org This is followed by oxidative addition, where the leaving group is displaced to form a cationic η³-(π-allyl)palladium(II) intermediate. This step typically proceeds with inversion of stereochemistry at the carbon center. The chiral ligand environment makes the two termini of the π-allyl complex diastereotopic.

The subsequent nucleophilic attack on the π-allyl complex is the stereochemistry-determining step. This attack can proceed through two main pathways:

The regioselectivity and enantioselectivity are determined by the preferential attack of the nucleophile on one of the two ends of the π-allyl complex, which is controlled by the steric and electronic influence of the chiral ligand. organic-chemistry.org

Scope of Allylic Substrates and Nucleophiles in AAA

The versatility of Pd-AAA stems from its tolerance of a wide range of both allylic electrophiles and nucleophiles.

Allylic Substrates (Electrophiles): A broad array of leaving groups are effective, including carbonates, acetates, phosphates, and halides. wikipedia.org The reaction accommodates various substitution patterns on the allyl unit, from simple linear substrates to more complex cyclic and acyclic systems. Geminal dicarboxylates, for example, have been explored as a unique class of electrophiles. nih.gov

Nucleophiles: The scope of nucleophiles is extensive and is a key feature of AAA. They can be broadly categorized as "soft" and "hard" nucleophiles. nih.gov

Soft Carbon Nucleophiles (pKa < 25): This is the most common class, including stabilized enolates derived from β-ketoesters, malonates, and nitroalkanes. sigmaaldrich.com

Hard Carbon Nucleophiles (pKa > 25): The use of less stabilized or "hard" nucleophiles, such as simple ketone or amide enolates and α-sulfonyl carbanions, has been a significant area of development, expanding the reaction's utility. nih.govsemanticscholar.org

Heteroatom Nucleophiles: Nitrogen (amines, amides, azides), oxygen (alcohols, phenols, carboxylates), and sulfur-based nucleophiles are also widely used, allowing for the asymmetric formation of C-N, C-O, and C-S bonds. sigmaaldrich.com

Stereochemical Control and Enantioselectivity in this compound AAA

The enantioselectivity in a Pd-AAA reaction catalyzed by a chiral ligand like this compound is governed by the ability of the ligand's chiral environment to direct the incoming nucleophile to one of the two termini of the (π-allyl)palladium intermediate. The "chiral pocket" created by the ligand around the palladium center sterically hinders one pathway of nucleophilic attack while favoring the other.

The degree of enantioselectivity is highly dependent on the match between the ligand, substrate, nucleophile, and reaction conditions (solvent, temperature, additives). The Trost ligands, which are C2-symmetric diamine-based diphosphines, are well-known for inducing high levels of enantioselectivity across a broad range of AAA reactions. sigmaaldrich.com Similarly, phosphoramidite ligands have also been shown to be highly effective. nih.gov The final enantiomeric excess (ee) of the product is a direct reflection of the energetic difference between the diastereomeric transition states leading to the (R) and (S) products.

Regioselectivity in Unsymmetrical Allylic Substrates

When an unsymmetrical allylic substrate is used, the nucleophile can attack one of two different positions, leading to linear or branched products. Controlling this regioselectivity is a key challenge. Several factors influence the outcome:

Steric Effects: Generally, nucleophiles tend to attack the less sterically hindered terminus of the π-allyl intermediate. thieme-connect.de

Electronic Effects: The electronic properties of both the allyl substrate and the ligand can direct the nucleophile.

Ligand Control: The chiral ligand can exert a strong directing effect, overriding the inherent steric or electronic biases of the substrate. organic-chemistry.org For example, DFT studies and experimental results with certain ligands have shown that nucleophilic attack can be directed to the more substituted (branched) position, even when it is sterically more demanding. snnu.edu.cnnih.gov

Reaction Conditions: The choice of solvent and additives can also influence the regiochemical outcome.

In decarboxylative AAA reactions, the regioselectivity is often very high, with the reaction proceeding without isomerization of the π-allyl palladium complex, which helps in preserving the regiochemistry defined by the substrate's leaving group. nih.gov

Dynamic Kinetic Asymmetric Transformation (DYKAT) with this compound

Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product in theoretically 100% yield. wikipedia.org This is achieved by combining a rapid racemization of the starting material with a highly enantioselective kinetic resolution. wikipedia.org While various chiral ligands have been successfully employed in DYKAT reactions, a review of the current scientific literature does not provide specific examples or detailed research findings on the application of this compound in this type of transformation.

Other Asymmetric C-C and C-Heteroatom Bond-Forming Reactions

Beyond the well-established asymmetric transformations, the development of novel catalytic systems for other carbon-carbon and carbon-heteroatom bond-forming reactions remains an active area of research. The utility of this compound in these diverse applications is explored in the following sections.

Asymmetric cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, are fundamental methods for the construction of C-C bonds. The ligand this compound has been identified as a component in ligand kits for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the Heck reaction. strem.com However, specific performance data, such as yields and enantiomeric excesses for reactions employing this particular ligand, are not detailed in the available literature. The development of efficient chiral ligands is crucial for achieving high enantioselectivity in these transformations. uwindsor.camdpi.comlibretexts.orgresearchgate.netnih.govbeilstein-journals.org

Asymmetric hydroformylation and hydroacylation are atom-economical methods for the synthesis of chiral aldehydes and ketones, respectively. These reactions typically utilize rhodium or other transition metal catalysts in combination with chiral phosphine ligands to control the regio- and enantioselectivity. researchgate.netnih.govrsc.org A thorough review of the literature did not yield specific studies or data on the use of this compound in either asymmetric hydroformylation or hydroacylation reactions.

The synthesis of chiral organoboron compounds through asymmetric borylation has gained significant attention due to their versatility as synthetic intermediates. mdpi.comnih.govnih.gov The ligand this compound has been noted as an effective ligand for the palladium-catalyzed borylation of aryl chlorides. strem.com This suggests its potential utility in creating chiral centers through the introduction of a boryl group. However, detailed experimental data, including yields and enantioselectivities for specific reactions catalyzed by this compound, are not provided in the accessible literature.

Direct asymmetric C-H functionalization has emerged as a highly efficient and step-economical strategy for the synthesis of complex chiral molecules. snnu.edu.cnnih.govmdpi.comsnnu.edu.cnnih.gov This field relies heavily on the design of effective chiral ligands to control the stereochemical outcome of the C-H activation and bond-forming steps. Despite the significant interest in this area, there is no specific documentation in the scientific literature detailing the application of this compound in asymmetric C-H functionalization reactions.

The catalytic asymmetric formation of carbon-heteroatom bonds is of fundamental importance in organic synthesis, providing access to a wide range of chiral compounds such as amines, alcohols, and organosilanes.

Asymmetric Amination: this compound is included in a ligand kit specifically designed for asymmetric allylic amination. strem.com This indicates its intended use in the enantioselective formation of C-N bonds. Nevertheless, specific research findings, including reaction conditions, substrate scope, yields, and enantiomeric excess values for amination reactions utilizing this compound, are not available in the reviewed literature.

Asymmetric Hydroxylation: The asymmetric dihydroxylation of olefins is a powerful method for producing chiral diols. While various chiral ligands have been developed for this purpose, there are no specific reports on the use of this compound in asymmetric hydroxylation reactions in the surveyed literature. beilstein-journals.orgscripps.edunih.gov

Asymmetric Silylation: The enantioselective introduction of a silyl (B83357) group can lead to valuable chiral building blocks. A review of the current literature does not reveal any studies on the application of this compound in asymmetric silylation reactions. d-nb.info

Mechanistic Insights and Computational Studies on R Fup Tbu Catalysis

Application of Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for unraveling the complex mechanisms of catalytic reactions. osti.govgithub.io By providing a quantum mechanical description of the electronic structure of molecules, DFT allows for the detailed exploration of reaction pathways, transition states, and the factors governing selectivity. osti.govgithub.io

A fundamental aspect of understanding a chemical reaction is characterizing its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in determining the geometries and energies of these fleeting structures. yale.edunih.gov For reactions catalyzed by (R)-FuP-tBu, DFT can model the interaction of the catalyst with the substrates, revealing the precise three-dimensional arrangement of atoms in the transition state. This information is critical for understanding how the chiral ligand induces asymmetry. The difference in the free energies of the transition states leading to the different enantiomers (ΔΔG‡) is a key parameter that directly correlates with the enantioselectivity of the reaction. yale.edu However, it is important to note that small errors in DFT-calculated energies can lead to significant discrepancies in predicted enantioselectivity. yale.edu

By mapping the energy of the system as it progresses from reactants to products, DFT can generate a detailed energy profile, or reaction coordinate diagram. This profile illustrates the energy barriers (activation energies) for each step in the catalytic cycle. For instance, in a multistep catalytic process, understanding the full catalytic cycle is essential for identifying the rate-determining step—the step with the highest energy barrier—and key intermediates. github.io This knowledge allows researchers to pinpoint which part of the reaction to target for optimization.

The electronic properties of the catalyst and substrates play a pivotal role in reactivity. DFT provides insights into these properties through the analysis of electron correlation and frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The interaction between the HOMO of the nucleophile and the LUMO of the electrophile is often a key factor in bond formation. DFT calculations can reveal the shapes and energies of these orbitals, explaining how the this compound ligand modulates the electronic properties of the metal center to facilitate the desired transformation.

A primary goal of computational studies in asymmetric catalysis is to predict and explain the observed enantioselectivity. DFT calculations can be used to model the transition states leading to both possible enantiomers. By comparing the energies of these diastereomeric transition states, researchers can predict which enantiomer will be formed preferentially. yale.edunih.gov This predictive power is invaluable for the in silico design of new catalysts, allowing for the screening of numerous ligand structures before undertaking laborious and expensive experimental synthesis. For example, computational models have been developed that can predict the enantiomeric excess for a given reaction with a certain degree of accuracy. nih.govsemanticscholar.org

The chirality of the this compound ligand is transmitted to the product through a combination of steric and electronic interactions with the substrates in the transition state. DFT calculations can precisely map these non-covalent interactions, such as steric repulsion and attractive forces like hydrogen bonding or π-stacking. By visualizing the transition state structures, chemists can understand how the bulky tert-butyl group and the furan (B31954) ring of the this compound ligand create a chiral pocket that favors the approach of the substrate from one direction over the other, thus dictating the stereochemical outcome of the reaction.

Experimental Mechanistic Investigations (e.g., Kinetic Studies, Spectroscopic Analysis)

While computational studies provide a powerful theoretical framework, experimental validation is essential to confirm the proposed mechanisms.

Kinetic studies involve measuring the rate of the reaction under various conditions (e.g., changing substrate concentrations, temperature). The resulting kinetic data can provide crucial information about the rate-determining step and the species involved in it. For instance, determining the reaction order with respect to the catalyst and each substrate can help to construct a rate law that is consistent with a particular mechanistic hypothesis.

Spectroscopic analysis techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be used to identify and characterize reaction intermediates. By observing the species present in the reaction mixture over time, researchers can gain direct evidence for the proposed catalytic cycle. In some cases, it is possible to isolate and structurally characterize key intermediates, providing definitive proof of their involvement in the reaction. For example, ³¹P NMR spectroscopy is a powerful tool for following the fate of phosphorus-containing ligands like this compound throughout a catalytic cycle. nih.gov

The synergy between computational and experimental approaches provides a comprehensive understanding of this compound catalysis. DFT calculations can guide the design of experiments by predicting key intermediates and transition states, while experimental results provide the necessary validation for the theoretical models. This integrated approach is crucial for the continued development of highly efficient and selective asymmetric transformations.

Immobilization and Heterogenization Strategies for R Fup Tbu Catalysts

Rationale for Catalyst Immobilization

Homogeneous catalysts, while often exhibiting superior activity and selectivity, present significant challenges in industrial applications, primarily concerning their separation and reuse. snc.edu The immobilization of a molecular catalyst like an (R)-FuP-tBu metal complex onto an insoluble support transforms it into a heterogeneous catalyst. This strategy offers several key advantages:

Simplified Separation and Recovery : Heterogenized catalysts can be easily separated from the reaction mixture by simple physical methods like filtration, eliminating the need for complex and costly separation processes. acs.org

Suitability for Continuous Processes : Solid-supported catalysts are well-suited for use in continuous flow reactors, which offer advantages in terms of efficiency, safety, and scalability over traditional batch processes. researchgate.net

Improved Catalyst Stability : In some cases, immobilization can enhance the stability of a catalyst by preventing deactivation pathways such as dimerization or decomposition that may occur in solution. acs.orgyoutube.com Anchoring the catalyst to a support can provide a protective microenvironment, potentially increasing its operational lifetime. mdpi.com

Reduced Product Contamination : By anchoring the catalyst to a solid phase, the leaching of the metal and ligand into the final product can be minimized, which is a critical consideration, particularly in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

Design of Solid Supports for this compound Complexes

The choice of solid support is critical as it can significantly influence the performance of the immobilized catalyst. An ideal support should be chemically and thermally stable under reaction conditions, possess a high surface area and appropriate porosity to allow substrate access, and have functional groups that enable catalyst anchoring without negatively impacting its activity. Supports for chiral phosphine (B1218219) catalysts like this compound can be broadly categorized into inorganic materials and organic polymers.

Inorganic Supports:

Silica (B1680970) (SiO₂) : Silica is a widely used support due to its high mechanical strength, thermal stability, and well-defined porous structures (e.g., mesoporous silica like MCM-41 or SBA-15). researchgate.net Its surface is rich in silanol (B1196071) (Si-OH) groups, which can be functionalized with linker molecules to covalently attach the this compound ligand or its metal complex.

Other Metal Oxides : Materials like alumina, titania, and zirconia are also employed, offering different surface properties and chemical reactivities that can be tailored for specific applications.

Organic Polymer Supports:

Polystyrene (PS) : Cross-linked polystyrene resins, such as Merrifield resin, are common supports. They are readily functionalized and have been successfully used to immobilize chiral phosphine ligands for asymmetric catalysis. rsc.org The swelling properties of the polymer in the reaction solvent are crucial for ensuring substrate accessibility to the catalytic sites.

Porous Organic Polymers (POPs) and Cages (POCs) : These materials offer high surface areas and tunable pore sizes. Incorporating phosphine moieties directly into the polymer backbone or cage structure can create a robust heterogeneous catalyst with well-defined active sites. mdpi.comnih.gov This approach ensures a high loading of phosphine ligands and can prevent metal leaching effectively. nih.gov

The design often involves a linker or tether that connects the this compound ligand to the support. The length and nature of this linker are important variables that can affect the flexibility and accessibility of the catalytic center.

Methods of Immobilization (e.g., Covalent Anchoring, Adsorption, Encapsulation)

Several methodologies exist for immobilizing homogeneous catalysts, each with distinct advantages and disadvantages. The primary methods applicable to this compound complexes include covalent anchoring, adsorption, and encapsulation.

Covalent Anchoring: This is the most common and robust method for catalyst immobilization. snc.edu It involves the formation of a strong covalent bond between the catalyst (or ligand) and the solid support. For a ligand like this compound, this typically requires introducing a functional group onto the ligand that can react with a complementary group on the support surface. For instance, a hydroxyl or amino group could be added to the aryl substituent of the phosphine, allowing it to be tethered to a functionalized silica or polymer surface. nih.govnih.gov This method generally leads to highly stable catalysts with minimal leaching. researchgate.net

Adsorption: This method relies on weaker, non-covalent interactions such as van der Waals forces, hydrogen bonding, or electrostatic interactions to bind the catalyst to the support. For example, cationic rhodium complexes with chiral phosphine ligands have been immobilized on ion-exchange resins through electrostatic attraction. rsc.org While simpler to implement, catalysts immobilized by adsorption are more prone to leaching, especially in polar solvents that can disrupt the weak interactions.

Encapsulation: In this strategy, the catalyst complex is physically entrapped within the pores of a matrix, such as a polymer or a metal-organic framework (MOF). This "ship-in-a-bottle" approach can effectively prevent the catalyst from leaching while allowing small substrate and product molecules to diffuse in and out. The performance of such systems is highly dependent on the pore structure of the host material.

Performance of Immobilized this compound Catalysts in Asymmetric Reactions

The ultimate measure of success for an immobilized catalyst is its performance in a chemical reaction compared to its homogeneous counterpart. Key metrics include reusability, stability, and the retention of high catalytic activity and enantioselectivity.

Reusability and Stability Assessments

A primary goal of heterogenization is to enable catalyst recycling. The reusability of an immobilized this compound catalyst is typically assessed by performing multiple consecutive reaction runs with the same batch of catalyst. After each run, the catalyst is recovered (e.g., by filtration), washed, and reused in a fresh reaction mixture. The catalytic activity and enantioselectivity are monitored across the cycles. A stable catalyst should maintain its performance with minimal degradation over numerous runs. mdpi.comchimia.ch

Metal leaching is a common issue that affects both reusability and product purity. researchgate.net Analysis of the reaction filtrate using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) is essential to quantify the extent of metal leaching and confirm the catalyst's stability.

The following table provides an illustrative example of a reusability study for a generic immobilized palladium-phosphine catalyst in a Suzuki-Miyaura coupling reaction, as specific data for this compound is not available in the provided search results.

Table 1: Illustrative Reusability Data for a Heterogeneous Pd-Phosphine Catalyst

| Recycle Run | Conversion (%) | Pd Leaching (ppm) |

|---|---|---|

| 1 | 99 | 0.5 |

| 2 | 98 | 0.6 |

| 3 | 99 | 0.5 |

| 4 | 97 | 0.8 |

| 5 | 96 | 1.1 |

| 6 | 95 | 1.3 |

Retention of Catalytic Activity and Selectivity

A significant challenge in catalyst immobilization is the potential loss of activity or selectivity compared to the homogeneous system. The process of anchoring a catalyst to a support can introduce steric hindrance around the active site, alter its electronic properties, or restrict its conformational flexibility, all of which can impact its performance. acs.org Therefore, a direct comparison between the homogeneous and the newly developed heterogeneous catalyst under identical conditions is crucial.

For a chiral catalyst like this compound, maintaining high enantioselectivity is paramount. nih.gov The chiral environment created by the ligand is responsible for inducing stereocontrol, and any distortion caused by immobilization can compromise this delicate effect. nih.gov However, in some cases, the support material can have a positive influence, creating a beneficial microenvironment that may even enhance selectivity. chimia.ch

The following table illustrates a typical comparison of performance between a homogeneous catalyst and its immobilized counterpart in an asymmetric reaction. Note that this data is hypothetical and serves to demonstrate the evaluation process.

Table 2: Illustrative Performance Comparison: Homogeneous vs. Heterogeneous Catalyst

| Catalyst System | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Homogeneous this compound-Pd | 2 | >99 | 98 |

| Immobilized this compound-Pd on Silica | 6 | 95 | 96 |

| Immobilized this compound-Pd on Polystyrene | 8 | 92 | 94 |

Challenges and Opportunities in Heterogeneous this compound Catalysis

Despite the significant advantages, the development of immobilized this compound catalysts is not without its challenges. A primary issue is the potential for reduced catalytic activity, often referred to as the "heterogeneous disadvantage," which can arise from mass transfer limitations or unfavorable changes to the catalyst's structure upon immobilization. researchgate.net Another major concern is catalyst deactivation over time due to metal leaching, fouling of the support surface, or degradation of the ligand itself. youtube.com The synthesis and functionalization of supports and ligands for covalent anchoring can also be complex and costly. snc.edu

However, the field also presents numerous opportunities. The development of novel support materials with precisely engineered architectures, such as hierarchical porous materials or functionalized porous organic cages, offers the potential to create highly stable and active catalysts. nih.gov The use of these robust heterogeneous catalysts in continuous flow systems could revolutionize the production of chiral molecules in the fine chemical and pharmaceutical industries. researchgate.net Furthermore, the interaction between the support and the catalyst can sometimes be exploited to achieve unique reactivity or selectivity that is not accessible in homogeneous systems, turning the challenge of immobilization into an opportunity for catalyst improvement. chimia.ch

Emerging Trends and Future Directions in R Fup Tbu Research

Development of Next-Generation (R)-FuP-tBu Ligands and Catalysts

The success of this compound has spurred further research into the design and synthesis of new, structurally related ligands to enhance catalytic activity, selectivity, and substrate scope. The development of these next-generation ligands often involves the strategic modification of the original this compound framework.

One approach involves the introduction of different substituents on the biaryl backbone or the phosphine (B1218219) groups to fine-tune the steric and electronic properties of the ligand. researchgate.net For instance, the synthesis of derivatives with varied alkyl or aryl groups can influence the geometry of the metal complex, thereby affecting the enantioselectivity of the catalyzed reaction. Research has shown that even subtle changes to the ligand structure, such as the alteration of a tert-butyl group, can have a significant impact on catalytic performance. wikipedia.org

Another avenue of development is the creation of "privileged ligands," which are effective across a range of different reactions. academie-sciences.fr By systematically modifying the this compound structure, chemists aim to create more versatile and robust catalysts. This includes the development of ligands that are more resistant to degradation under harsh reaction conditions or that can operate at lower catalyst loadings, which is a key consideration for practical applications. sigmaaldrich.com

The table below provides a glimpse into the types of modifications being explored for phosphine ligands, which could be applicable to the this compound scaffold.

| Ligand Modification Strategy | Potential Impact on Catalysis | Representative Ligand Class |

| Alteration of Biaryl Backbone | Modified bite angle and flexibility | Biaryl Phosphines |

| Variation of Phosphine Substituents | Tuned steric and electronic properties | Bulky Alkylphosphines |

| Introduction of Functional Groups | Enhanced solubility or secondary interactions | Functionalized Phosphines |

Exploration of Novel Asymmetric Transformations and Substrate Classes

While this compound has shown promise in established asymmetric reactions, a significant area of future research lies in its application to novel transformations and challenging substrate classes. The unique steric and electronic properties of this compound-metal complexes could enable previously inaccessible or inefficient reactions to be performed with high enantioselectivity.

Researchers are actively investigating the use of this compound in a variety of asymmetric reactions, including but not limited to:

Asymmetric C-H Functionalization: Directly transforming C-H bonds into more complex functional groups is a major goal in organic synthesis. The development of this compound-based catalysts for such reactions would represent a significant step forward.

Asymmetric Cross-Coupling Reactions: Expanding the scope of well-known cross-coupling reactions to include a wider range of substrates, such as those with multiple functional groups or those that are sterically hindered, is an ongoing effort. sigmaaldrich.com

Asymmetric Hydrogenation and Reduction: While established for many ketones and imines, the asymmetric reduction of more complex or less reactive substrates remains a challenge where this compound could prove beneficial. researchgate.net

The exploration of new substrate classes is equally important. This includes applying this compound catalysis to the synthesis of complex molecules with high value, such as pharmaceuticals, agrochemicals, and natural products. The ability to control stereochemistry is often crucial in these applications, making highly enantioselective catalysts like those derived from this compound particularly valuable.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of catalysis with modern chemical technologies like flow chemistry and high-throughput screening (HTS) is a rapidly growing area. flowphotochem.eufrontiersin.org These technologies offer significant advantages in terms of reaction optimization, process control, and the rapid discovery of new catalysts and reactions.

Flow chemistry , or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. vapourtec.com This approach offers several benefits for this compound catalysis, including:

Enhanced safety: Better control over reaction temperature and pressure.

Improved efficiency: Increased reaction rates and yields due to superior heat and mass transfer. vapourtec.com

Facilitated scale-up: Scaling a reaction simply involves running the flow process for a longer duration. vapourtec.com

High-throughput screening (HTS) allows for the rapid testing of a large number of different reaction conditions or catalysts. japsonline.com In the context of this compound research, HTS can be used to:

Quickly identify the optimal reaction conditions (e.g., solvent, temperature, base) for a given transformation.

Screen a library of modified this compound ligands to find the most effective one for a particular reaction.

Discover entirely new reactions catalyzed by this compound-metal complexes. tanguaylab.com

The combination of this compound catalysis with these advanced methodologies holds the potential to accelerate the development of new synthetic methods and facilitate their transition from the laboratory to industrial production.

Synergistic Catalysis with this compound in Multi-Catalytic Systems

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy for developing new and efficient reactions. wikipedia.orgprinceton.edu This approach can enable transformations that are not possible with a single catalyst and can often lead to improved reaction outcomes. princeton.edu

In a synergistic catalytic system, one catalyst might activate one substrate while a second catalyst activates the other, bringing them together to react. wikipedia.org this compound, as a component of a metal-based catalyst, could be paired with another catalyst, such as an organocatalyst, a photoredox catalyst, or another transition metal complex, to achieve novel asymmetric transformations. frontiersin.orgbeilstein-journals.org

For example, a chiral this compound-metal complex could be used to control the stereochemistry of a reaction, while a photoredox catalyst generates a highly reactive intermediate. beilstein-journals.org This dual activation strategy can open up new reaction pathways and provide access to complex molecular architectures with high levels of stereocontrol.

The table below illustrates potential synergistic catalytic systems involving a this compound-based catalyst.

| This compound Catalyst | Co-Catalyst Type | Potential Application |

| Palladium/(R)-FuP-tBu | Photoredox Catalyst | Asymmetric Radical-Radical Cross-Coupling |

| Rhodium/(R)-FuP-tBu | Brønsted Acid | Enantioselective Hydrofunctionalization |

| Copper/(R)-FuP-tBu | Organocatalyst | Asymmetric Tandem Reactions |

The development of such multi-catalytic systems is a complex but promising area of research that could significantly expand the utility of this compound.

Addressing Scalability and Sustainability Challenges in this compound Catalysis

For any catalytic system to be widely adopted in industrial processes, it must be scalable and sustainable. numberanalytics.com While this compound has demonstrated excellent performance in laboratory-scale reactions, there are several challenges that need to be addressed for its large-scale application.

Scalability challenges include:

Catalyst cost and availability: The synthesis of chiral ligands like this compound can be complex and expensive, which can be a barrier to its use in large-scale manufacturing.

Process robustness: Reactions must be reliable and reproducible on a large scale, which requires careful optimization of reaction conditions.

Catalyst separation and recycling: Efficient methods for separating the catalyst from the product and recycling it for subsequent reactions are crucial for economic viability.

Sustainability is another key consideration, and the principles of green chemistry provide a framework for evaluating and improving the environmental impact of chemical processes. walshmedicalmedia.compharmacyjournal.org For this compound catalysis, this involves:

Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. walshmedicalmedia.com

Use of safer solvents and reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Energy efficiency: Developing reactions that can be run at lower temperatures and pressures to reduce energy consumption. researchgate.net

Addressing these challenges will require a multidisciplinary approach, combining expertise in organic synthesis, process chemistry, and chemical engineering. The development of more efficient synthetic routes to this compound, the design of more robust and recyclable catalysts, and the integration of green chemistry principles will be essential for realizing the full potential of this promising catalytic system. mkjc.in

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (R)-FuP-tBu with high enantiomeric purity?

- Methodological Answer : Synthesis requires chiral resolution techniques such as asymmetric catalysis or chromatographic separation. Key steps include:

- Using chiral auxiliaries or catalysts during phosphine-ligand formation .

- Confirming enantiopurity via chiral HPLC or polarimetry.

- Monitoring reaction conditions (e.g., temperature, solvent polarity) to minimize racemization.

- Example Typical yields range from 60–80% with enantiomeric excess (ee) >95% under optimized conditions .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/³¹P NMR : Confirm molecular structure via coupling patterns (e.g., P–C–H splitting) and chemical shifts .

- FT-IR : Identify functional groups (e.g., P–O bonds at ~1250 cm⁻¹).

- X-ray crystallography : Resolve stereochemistry and crystal packing effects.

- Mass spectrometry : Verify molecular weight (C₂₁H₂₃O₂P, MW: 338.38) .

Q. How should researchers handle this compound to prevent degradation?

- Methodological Answer : Due to moisture sensitivity:

- Store under inert gas (argon/nitrogen) in sealed, desiccated containers.

- Conduct reactions in anhydrous solvents (e.g., THF, toluene).

- Monitor stability via periodic NMR analysis to detect hydrolysis byproducts .

Advanced Research Questions

Q. What strategies can address contradictions in reported catalytic activities of this compound across studies?

- Methodological Answer : Systematic approaches include:

- Parameter standardization : Compare studies under identical conditions (solvent, temperature, substrate ratios).

- Control experiments : Test for impurities or ligand decomposition via mass spectrometry.

- Meta-analysis : Aggregate data to identify outliers or trends (e.g., solvent polarity effects on turnover frequency) .

- Collaborative validation : Reproduce results across independent labs to isolate procedural biases .

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to explain enantioselectivity.

- Molecular docking : Simulate ligand-substrate interactions in catalytic pockets.

- Benchmarking : Validate models against experimental ee values and kinetic data .

- Example: DFT studies of this compound in cross-coupling reactions show steric effects from the tert-butyl group dominate selectivity .

Q. What frameworks guide the design of mechanistic studies for this compound in catalysis?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use kinetic profiling (e.g., Eyring plots) to assess reaction pathways.

- Novelty : Investigate understudied substrates (e.g., sterically hindered aryl halides).

- Ethics : Adhere to safety protocols for handling air-sensitive compounds .

Q. How can researchers reconcile open-data sharing with privacy concerns when publishing this compound datasets?

- Methodological Answer :

- De-identification : Remove proprietary synthesis details while sharing catalytic performance data.

- Controlled access : Use repositories with embargo options (e.g., Zenodo) to protect intellectual property.

- GDPR compliance : Anonymize datasets linked to industrial collaborations .

Data Management and Reproducibility

Q. What practices ensure reproducibility in this compound studies?

- Methodological Answer :

- Detailed protocols : Document catalyst loading, solvent purification methods, and glovebox conditions.

- Data repositories : Share raw NMR files, crystallographic data (CIFs), and kinetic traces via platforms like ChemRxiv.

- Replication kits : Provide substrates and ligand samples to peer labs for independent testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。